Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide
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Overview
Description
Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C9H11BF3KO2. It is primarily used in research and development, particularly in the field of organic chemistry. This compound is known for its role in various chemical reactions, especially in the Suzuki–Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide typically involves the reaction of 3,5-dimethoxybenzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a palladium catalyst under mild conditions. The process is as follows:
Reactants: 3,5-dimethoxybenzyl bromide and potassium trifluoroborate.
Catalyst: Palladium-based catalyst.
Solvent: Typically, an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is used.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
While the compound is mainly used in research settings, industrial production methods would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and catalysts involved.
Chemical Reactions Analysis
Types of Reactions
Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like THF or DMF.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: It can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The trifluoroborate group transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Potassium phenyltrifluoroborate: Similar in structure but lacks the methoxy groups.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a single methoxy group at the para position.
Potassium (3,5-dimethylphenyl)methyltrifluoroboranuide: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide is unique due to the presence of two methoxy groups at the 3 and 5 positions on the phenyl ring. These methoxy groups can influence the electronic properties of the compound, making it more reactive in certain chemical reactions compared to its analogs.
Properties
Molecular Formula |
C9H11BF3KO2 |
---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
potassium;(3,5-dimethoxyphenyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C9H11BF3O2.K/c1-14-8-3-7(6-10(11,12)13)4-9(5-8)15-2;/h3-5H,6H2,1-2H3;/q-1;+1 |
InChI Key |
VHRVYKGDDPDUHT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1=CC(=CC(=C1)OC)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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